molecular formula C16H26N6O3 B2800104 N2-cyclohexyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine CAS No. 714246-68-1

N2-cyclohexyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine

Cat. No.: B2800104
CAS No.: 714246-68-1
M. Wt: 350.423
InChI Key: QUZSTUAYGZBXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-cyclohexyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-cyclohexyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine typically involves multiple steps, starting with the formation of the pyrimidine ring. The cyclohexyl group and the 2,6-dimethylmorpholino moiety are introduced through subsequent reactions. Key reaction conditions include the use of strong bases, high temperatures, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. Advanced purification techniques, such as chromatography and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N2-cyclohexyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) and various halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, N2-cyclohexyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine is used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in understanding biological processes.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. Its interactions with biological targets can lead to the discovery of novel therapeutic agents for various diseases.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N2-cyclohexyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine exerts its effects involves binding to specific molecular targets. The compound interacts with enzymes and receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N2-cyclohexyl-6-(morpholino)-5-nitropyrimidine-2,4-diamine

  • N2-cyclohexyl-6-(2-methylmorpholino)-5-nitropyrimidine-2,4-diamine

  • N2-cyclohexyl-6-(3,5-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine

Uniqueness: N2-cyclohexyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine stands out due to its specific substitution pattern and the presence of the 2,6-dimethylmorpholino group. This unique structure imparts distinct chemical and biological properties compared to its similar counterparts.

Properties

IUPAC Name

2-N-cyclohexyl-6-(2,6-dimethylmorpholin-4-yl)-5-nitropyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6O3/c1-10-8-21(9-11(2)25-10)15-13(22(23)24)14(17)19-16(20-15)18-12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3,(H3,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZSTUAYGZBXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=NC(=C2[N+](=O)[O-])N)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.